2-(Non-1-EN-1-YL)oxirane
Description
Structure
3D Structure
Properties
CAS No. |
920299-60-1 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2-non-1-enyloxirane |
InChI |
InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-11-10-12-11/h8-9,11H,2-7,10H2,1H3 |
InChI Key |
ODCKDGKOYGKLQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=CC1CO1 |
Origin of Product |
United States |
Chemical Identity and Properties
2-(Non-1-en-1-yl)oxirane is a C11 aliphatic epoxide. Its structure consists of an oxirane ring at one end of an eleven-carbon skeleton, with a double bond between carbons 3 and 4 (numbering from the oxirane end).
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₀O |
| Molecular Weight | 168.28 g/mol |
| IUPAC Name | This compound |
| Class | Alkenyl Oxirane (Vinyl Epoxide) |
| Physical State | Expected to be a liquid at room temperature |
| Solubility | Expected to be soluble in common organic solvents |
Chemical Reactivity and Transformations of 2 Non 1 En 1 Yl Oxirane
Oxirane Ring-Opening Reactions
The high ring strain of the epoxide ring in 2-(non-1-en-1-yl)oxirane makes it a prime target for nucleophilic attack, leading to ring cleavage. These reactions can proceed through different mechanisms depending on the nature of the nucleophile and the reaction conditions. libretexts.org
Nucleophilic ring-opening of epoxides is a fundamental transformation in organic synthesis. masterorganicchemistry.com The reaction involves the attack of a nucleophile on one of the carbon atoms of the epoxide ring, resulting in the cleavage of a carbon-oxygen bond. This process relieves the inherent ring strain of the three-membered ring. masterorganicchemistry.com
The reaction of epoxides with nitrogen-containing nucleophiles, such as amines, is a well-established method for the synthesis of β-amino alcohols. researchgate.net This process, known as aminolysis, is crucial in various biological and synthetic applications. researchgate.net The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon of the epoxide ring. youtube.comkhanacademy.org This results in a trans-stereochemistry of the resulting amino alcohol.
The reactivity of this compound with various nitrogen-based nucleophiles is a key area of study. For instance, reactions with 1,2,4-triazole (B32235) derivatives have been explored as examples of "Click Chemistry". researchgate.net In some cases, the basic nitrogen within the nucleophile itself can act as a catalyst, facilitating the ring-opening process. researchgate.net
Table 1: Examples of Reactions with Nitrogen-Based Nucleophiles
| Nucleophile | Product Type | Reaction Conditions | Reference |
| Amines | β-Amino alcohols | Typically SN2 conditions | researchgate.net |
| Azides | 1,2-Azido alcohols | Can be achieved without solvent or promoter | researchgate.net |
| 1,2,4-Triazoles | Triazole-substituted alcohols | "Click Chemistry" conditions | researchgate.net |
This table is illustrative and based on general epoxide reactivity. Specific data for this compound may vary.
The ring-opening of epoxides with oxygen-based nucleophiles like alcohols, known as alcoholysis, can occur under both acidic and basic conditions. libretexts.org Under basic conditions, the reaction follows an SN2 pathway, with the alkoxide attacking the less substituted carbon. libretexts.orgmasterorganicchemistry.com In acidic conditions, the epoxide oxygen is first protonated, making the ring more susceptible to attack by the weaker alcohol nucleophile. In the case of unsymmetrical epoxides, the attack generally occurs at the more substituted carbon due to the development of positive charge at this position in the transition state.
The reaction of this compound with alcohols would yield the corresponding ether-alcohol products. The regioselectivity would be dependent on the reaction conditions employed.
Table 2: Regioselectivity of Alcoholysis of Unsymmetrical Epoxides
| Conditions | Site of Nucleophilic Attack | Mechanism | Product |
| Basic (e.g., RO⁻) | Less substituted carbon | SN2 | Trans-ether-alcohol |
| Acidic (e.g., ROH, H⁺) | More substituted carbon | SN1-like | Trans-ether-alcohol |
Sulfur nucleophiles, such as thiols, are generally more potent than their oxygen counterparts. libretexts.org The reaction of epoxides with thiols (thiolysis) readily proceeds to form β-hydroxy thioethers. semanticscholar.org Thiolate anions, formed by deprotonating thiols, are excellent nucleophiles and react with epoxides via an SN2 mechanism, attacking the less sterically hindered carbon atom. libretexts.org
The reaction of this compound with thiols is expected to be efficient, yielding the corresponding β-hydroxy thioether. This reaction is valuable for introducing sulfur-containing functional groups into molecules.
Epoxide ring-opening can also be achieved using hydrogen halides. This reaction typically proceeds under anhydrous conditions to yield a halohydrin. libretexts.org The mechanism can have both SN1 and SN2 characteristics. In the case of unsymmetrical epoxides, the halide ion will generally attack the more substituted carbon if there is significant carbocation character in the transition state (SN1-like).
Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are powerful nucleophiles that readily open epoxide rings. masterorganicchemistry.com These reactions are synthetically useful for forming new carbon-carbon bonds. youtube.com The reaction proceeds through an SN2 mechanism, with the nucleophilic carbon of the organometallic reagent attacking the less substituted carbon of the epoxide. masterorganicchemistry.comkhanacademy.org The initial product is a magnesium or lithium alkoxide, which is then protonated in a subsequent workup step to yield an alcohol. masterorganicchemistry.com
The reaction of this compound with an organometallic reagent like methylmagnesium bromide would result in the formation of a new carbon-carbon bond at the less substituted carbon of the oxirane ring, leading to a secondary alcohol after protonation.
Acid-Catalyzed Ring-Opening Mechanisms
The oxirane ring of this compound is susceptible to ring-opening reactions under acidic conditions. lumenlearning.commasterorganicchemistry.com This process is initiated by the protonation of the epoxide oxygen, which enhances the electrophilicity of the ring carbons and creates a better leaving group. jove.commasterorganicchemistry.com The protonated epoxide is then attacked by a nucleophile.
The mechanism of acid-catalyzed ring-opening can be viewed as a hybrid between an SN1 and SN2 reaction. lumenlearning.comlibretexts.org The transition state has significant carbocation character, and as a result, the nucleophile preferentially attacks the more substituted carbon atom of the epoxide. lumenlearning.comtransformationtutoring.com This is because a tertiary carbocation is more stable than a secondary or primary one. The attack of the nucleophile typically occurs from the backside, leading to an inversion of stereochemistry at the site of attack. transformationtutoring.com For instance, hydrolysis of an epoxide in aqueous acid yields a 1,2-diol (vicinal glycol) with a trans configuration. libretexts.orglibretexts.org
The regiochemistry of the reaction is dependent on the substitution pattern of the epoxide. libretexts.org In cases where one of the epoxide carbons is tertiary, the reaction proceeds with significant SN1 character, and the nucleophile attacks the more substituted carbon. libretexts.org However, if both carbons are primary or secondary, the attack occurs at the less sterically hindered carbon, following an SN2-like pathway. libretexts.org
Base-Catalyzed Ring-Opening Mechanisms
Under basic or nucleophilic conditions, the ring-opening of this compound follows a classic SN2 mechanism. masterorganicchemistry.comlibretexts.org The nucleophile directly attacks one of the electrophilic carbons of the epoxide ring, causing the carbon-oxygen bond to break and relieving the ring strain. lumenlearning.commasterorganicchemistry.com Unlike acid-catalyzed opening, the oxygen atom is not protonated first, meaning it acts as a poor leaving group (an alkoxide). libretexts.org Therefore, a strong nucleophile is required to facilitate the reaction. researchgate.net
A key feature of the base-catalyzed mechanism is its regioselectivity. The nucleophile will preferentially attack the less sterically hindered carbon atom of the epoxide. libretexts.orgresearchgate.net This is a direct consequence of the SN2 pathway, where steric hindrance plays a dominant role in determining the site of attack. youtube.com The reaction results in an inversion of stereochemistry at the carbon that is attacked. For example, the reaction of an epoxide with a Grignard reagent, a strong nucleophile, leads to the formation of an alcohol after an acidic workup. libretexts.org
The table below summarizes the key differences between acid- and base-catalyzed ring-opening of epoxides:
| Feature | Acid-Catalyzed Ring-Opening | Base-Catalyzed Ring-Opening |
| Catalyst | Acid (e.g., H₂SO₄, HCl) | Strong Nucleophile/Base (e.g., RO⁻, OH⁻, Grignard reagents) |
| Initial Step | Protonation of the epoxide oxygen | Nucleophilic attack on a ring carbon |
| Mechanism | SN1-like/SN2 hybrid | SN2 |
| Regioselectivity | Attack at the more substituted carbon (generally) | Attack at the less substituted (less hindered) carbon |
| Stereochemistry | Inversion of configuration at the attacked carbon | Inversion of configuration at the attacked carbon |
| Leaving Group | Protonated hydroxyl group (good) | Alkoxide (poor) |
Stereochemical Control and Regioselectivity in Ring-Opening
The stereochemical and regiochemical outcomes of the ring-opening of this compound are crucial aspects of its synthetic utility. As discussed, the choice between acid- and base-catalyzed conditions dictates the regioselectivity of the nucleophilic attack. d-nb.infoyoutube.com
Regioselectivity: Under acidic conditions, the attack generally occurs at the more substituted carbon of the oxirane ring, a result of the stability of the carbocation-like transition state. d-nb.info In contrast, basic conditions favor attack at the less sterically hindered carbon due to the SN2 mechanism. d-nb.info The presence of the non-1-en-1-yl group introduces further complexity, and the electronic effects of the double bond can influence the regioselectivity.
Stereoselectivity: The ring-opening of epoxides is typically a stereospecific process. Both acid- and base-catalyzed reactions proceed with inversion of configuration at the carbon atom undergoing nucleophilic attack. masterorganicchemistry.comkhanacademy.org This is a hallmark of the SN2 reaction mechanism. For example, if the starting epoxide has a specific stereochemistry, the resulting product will have a predictable, inverted stereochemistry at the reaction center. This control over stereochemistry is highly valuable in the synthesis of complex molecules with defined three-dimensional structures.
Recent research has also explored the use of transition metal catalysts, such as iridium complexes, to achieve high levels of regio- and enantioselectivity in the ring-opening of alkenyl oxiranes with unactivated carboxylic acids. acs.org These methods can provide access to valuable chiral building blocks. acs.org
Reactions Involving the Non-1-EN-1-YL Moiety
The non-1-en-1-yl moiety in this compound is an alkene, which can undergo a variety of functionalization reactions.
Hydroboration-Oxidation: This two-step reaction sequence can be used to convert the alkene into an alcohol. libretexts.org In the first step, borane (B79455) (BH₃) or a borane derivative adds across the double bond in a syn-fashion, with the boron atom attaching to the less substituted carbon (anti-Markovnikov addition). libretexts.orgmasterorganicchemistry.com Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, yielding an alcohol. youtube.comambeed.comyoutube.com This reaction proceeds without rearrangement of the carbon skeleton. libretexts.org
Halogenation: The alkene can react with halogens (e.g., Br₂, Cl₂) to form dihaloalkanes. The reaction proceeds through a cyclic halonium ion intermediate, and the subsequent attack by a halide ion results in anti-addition of the two halogen atoms across the double bond. If the reaction is carried out in the presence of a nucleophilic solvent like water, a halohydrin is formed instead.
The alkenyl group can potentially participate in various transition-metal-catalyzed cross-coupling reactions. youtube.comyoutube.com These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. acs.org For instance, reactions like the Suzuki coupling, which typically involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst, could be adapted. youtube.com The Heck reaction, another palladium-catalyzed process, couples alkenes with aryl or vinyl halides. While direct application to this compound would require specific conditions, the alkenyl moiety represents a handle for such transformations. The development of chiral iron phosphate (B84403) complexes has also shown promise for asymmetric oxidative coupling reactions. nih.gov
Rearrangement Reactions of the Oxirane Ring
The strained oxirane ring in this compound can undergo various rearrangement reactions, often catalyzed by acids or Lewis acids. masterorganicchemistry.com These rearrangements can lead to the formation of carbonyl compounds or other isomeric structures. The presence of the adjacent double bond can influence the course of these rearrangements, potentially leading to unique products through pathways involving the participation of the π-electrons of the alkene. While specific examples for this compound are not extensively documented in the provided context, general principles of epoxide rearrangements, such as the pinacol (B44631) rearrangement, can be considered. masterorganicchemistry.com The Beckmann rearrangement is another type of rearrangement reaction, although it involves oximes rather than epoxides. masterorganicchemistry.com
Free Radical Reactions
Vinyl epoxides are effective acceptors of radicals, initiating a cascade of reactions that can lead to a variety of products. researchgate.net The process typically begins with the addition of a radical species to the double bond, which generates a highly reactive epoxy radical intermediate.
One common transformation involves the addition of a thiyl radical (RS•) to the vinyl group. This addition forms an allyloxyl radical, which is a key intermediate capable of undergoing several subsequent reactions. rsc.org These allyloxyl radicals can participate in hydrogen-atom abstraction or addition to other π-bonds. rsc.org Model studies have demonstrated that these reactions can proceed even in aqueous environments at room temperature. rsc.org
Another significant area of free radical chemistry involving epoxides is mediated by titanocene (B72419) reagents, such as bis(cyclopentadienyl)titanium(III) chloride (Cp₂TiCl). mdpi.com These reagents can induce a regioselective radical opening of the epoxide ring through a single electron transfer mechanism. This approach combines Lewis acid catalysis with radical chemistry, offering a controlled way to generate radical intermediates that can then engage in intermolecular carbon-carbon bond formation. mdpi.com For instance, these epoxide-derived radicals can add to α,β-unsaturated acceptors like ketones, esters, and nitriles to form δ-hydroxy functionalized compounds. mdpi.com
The fate of the initial epoxy radical intermediate is a subject of detailed study. Kinetic investigations using radical clocks have been employed to understand the reactivity of these transient species, which are typically not observed directly. acs.org While cleavage of the C-O bond of the oxirane is common, homolytic cleavage of the epoxy C-C bond is rarer unless the resulting carbon radical is significantly stabilized, for example by an aryl group. acs.org
| Reactant(s) | Reagents & Conditions | Product(s) | Key Transformation | Reference |
|---|---|---|---|---|
| General Vinyl Epoxide | Thiyl Radical (RS•) | Allyloxyl Radical Intermediate | Radical addition to the vinyl group. | rsc.org |
| Aryl Vinyl Epoxide, Alkene | Thiyl Radical (initiator) | Cyclopentane derivative | Radical-mediated formal cycloaddition via C-C bond cleavage. | acs.org |
| General Epoxide, α,β-Unsaturated Ester | Cp₂TiCl | δ-Hydroxy Ester | Titanocene-mediated radical ring-opening and intermolecular C-C bond formation. | mdpi.com |
Cycloaddition Reactions
The conjugated system of a vinyl epoxide makes it an excellent substrate for cycloaddition reactions. These reactions offer powerful methods for constructing five-membered rings, which are common motifs in natural products and other complex molecules. Vinyl epoxides can function as synthetic equivalents of 1,3-dipoles in [3+2] annulation reactions. researchgate.net
A notable example is the formal [3+2] cycloaddition of vinyl epoxides with alkenes, often catalyzed by a Lewis acid. mdpi.comnih.gov In these reactions, the Lewis acid activates the epoxide, facilitating a ring-opening that generates a zwitterionic or similar reactive intermediate. This intermediate is then trapped by an alkene to form a tetrahydrofuran (B95107) ring. mdpi.com The reaction can be highly regio- and stereoselective. For instance, the reaction between an aryl epoxide and a β-methyl styrene (B11656) in the presence of aluminum chloride can yield highly substituted tetrahydrofurans. mdpi.com
The scope of these cycloaddition reactions is broad. Vinyl epoxides can react with various dipolarophiles, and the choice of catalyst—be it acid, base, or transition metal—can influence the reaction pathway and outcome. researchgate.net These transformations highlight the versatility of vinyl epoxides as building blocks for constructing complex heterocyclic systems. researchgate.net
| Reactant(s) | Reagents & Conditions | Product(s) | Key Transformation | Reference |
|---|---|---|---|---|
| Methyl Isoeugenol Oxide, Methyl Isoeugenol | AlCl₃ | Substituted Tetrahydrofuran | Lewis acid-catalyzed formal [3+2] cycloaddition. | mdpi.com |
| General Vinyl Epoxide, Dipolarophile | Lewis Acid/Base or Transition Metal Catalyst | Functionalized Tetrahydrofuran | [3+2] Annulation via epoxide as a 1,3-dipole equivalent. | researchgate.net |
| Vinyl Ethylene Carbonates/Vinyl Epoxides, N-Sulfinylanilines | Palladium Catalyst | 1,2,3-Oxathiazolidine-2-oxides | Palladium-catalyzed [3+2] annulation. | researchgate.net |
Palladium-Mediated Reactions
Palladium catalysis offers a vast toolkit for organic synthesis, and vinyl epoxides are excellent substrates for a range of palladium-mediated transformations. These reactions often proceed through the formation of a π-allyl palladium intermediate, which can then be attacked by various nucleophiles.
One example is the palladium-catalyzed Heck-type reaction of epoxides. researchgate.net Mechanistic studies suggest that this process can involve the in situ conversion of the epoxide to a β-halohydrin, followed by the generation of an alkyl radical which then adds to an alkene. researchgate.net This methodology tolerates a variety of functional groups.
Furthermore, palladium catalysis is central to allylic substitution reactions. While direct examples with this compound are not prominent, the reactivity of analogous systems like vinyl aziridines is illustrative. Palladium catalysts can facilitate the ring-opening of these strained heterocycles to form ambiphilic π-allyl intermediates. nih.gov These intermediates can then undergo chain-growth polymerization or react with nucleophiles in cross-coupling reactions. nih.gov The ligand used with the palladium catalyst plays a crucial role in controlling the regioselectivity and efficiency of these reactions. organic-chemistry.orgyoutube.com The development of highly efficient catalyst systems, sometimes operating at parts-per-million (ppm) levels in environmentally benign solvents like water, is a major focus of modern organic synthesis. youtube.com
| Reactant(s) | Reagents & Conditions | Product(s) | Key Transformation | Reference |
|---|---|---|---|---|
| Aliphatic Terminal Epoxide, Styrene | Pd Catalyst, NaI | Alkenyl Alcohol | Intermolecular Heck-type reaction. | researchgate.net |
| Vinyl Aziridine (analogue) | Pd₂(dba)₃, BINOL-derived phosphoramidite (B1245037) ligand | Polyamine | Regioselective chain-growth allylic amination polymerization. | nih.gov |
| Vinyl Bromide, Alkene | [Pd(η³-C₃H₅)Cl]₂/Tedicyp | Conjugated 1,3-Diene | Heck olefination (illustrative of Pd-catalyzed C-C bond formation). | organic-chemistry.org |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone in the structural elucidation of 2-(Non-1-en-1-yl)oxirane, providing detailed information about the hydrogen and carbon framework of the molecule.
Proton NMR spectroscopy for this compound shows distinct signals corresponding to the different hydrogen atoms within the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton, including the effects of the oxirane ring and the adjacent double bond. The multiplicity of each signal, determined by the number of neighboring protons, and the coupling constants (J) provide further insight into the connectivity of the atoms.
¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H on oxirane ring | 2.5 - 3.1 | Multiplet | |
| H on C=C double bond | 5.2 - 5.8 | Multiplet | |
| CH₂ groups of nonyl chain | 1.2 - 2.2 | Multiplet | |
| Terminal CH₃ group | 0.8 - 0.9 | Triplet |
The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal, with its chemical shift being indicative of its bonding and electronic environment. The carbons of the oxirane ring typically appear in the range of 40-60 ppm, while the olefinic carbons are found further downfield.
¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C in oxirane ring | 45 - 55 |
| C in C=C double bond | 120 - 140 |
| C in nonyl chain | 14 - 32 |
COSY (Correlation Spectroscopy) experiments establish correlations between protons that are coupled to each other, helping to trace the connectivity of the proton network throughout the molecule.
HMQC (Heteronuclear Multiple Quantum Coherence) spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings between protons and carbons (typically over two or three bonds). This is crucial for piecing together the different fragments of the molecule and confirming the position of the oxirane ring relative to the double bond and the nonyl chain.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, including FT-IR and Raman, probe the vibrational modes of the molecule, providing characteristic fingerprints based on the functional groups present.
The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The asymmetric stretching of the C-O bonds in the oxirane ring typically appears as a distinct band. The C=C double bond also gives rise to a characteristic stretching vibration.
FT-IR Data for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Oxirane Ring | C-O Stretch | ~1250 |
| Oxirane Ring | C-H Stretch | ~3000 |
| Alkene | C=C Stretch | ~1650 |
| Alkene | =C-H Stretch | ~3020 |
| Alkyl Chain | C-H Stretch | 2850-2960 |
Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of non-polar bonds often give rise to strong signals in Raman spectra. For this compound, the C=C double bond stretch is expected to be a prominent feature in its Raman spectrum. The symmetric breathing mode of the oxirane ring may also be observed.
Mass Spectrometry Techniques
Mass spectrometry (MS) serves as a pivotal analytical tool for the structural elucidation and quantification of organic molecules by measuring the mass-to-charge ratio (m/z) of their ions. For a reactive and relatively small molecule like this compound, various MS techniques can be employed, each offering distinct advantages depending on the analytical goal, sample matrix, and whether derivatization is performed.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method for the analysis of volatile and thermally stable compounds. While this compound is inherently volatile, its reactive epoxide ring can pose challenges for direct analysis, potentially leading to degradation or rearrangement in the hot GC inlet or on the column. To overcome this and enhance analytical robustness, derivatization is a common strategy. nih.gov This process converts the native compound into a more stable and often more volatile derivative with distinct mass spectral fragmentation patterns.
Derivatization reactions for epoxides typically involve the nucleophilic opening of the oxirane ring. This not only stabilizes the molecule but can also be used to confirm the presence of the epoxide functional group. nih.gov For instance, mild acid-catalyzed hydrolysis can convert the epoxide to its corresponding diol (nonane-1,2-diol), which is amenable to GC-MS analysis. Other strategies involve reaction with reagents that introduce specific tags for improved detection.
Research on other organic molecules demonstrates the power of derivatization. For example, aldehydes in wine samples are derivatized with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to form stable oximes prior to GC-MS analysis. researchgate.net Similarly, functional groups like hydroxyls and carboxylic acids can be methylated using reagents like TMSCHN₂ to improve their chromatographic behavior. nih.gov These principles are directly applicable to the analysis of this compound derivatives.
The derivatized analyte is then separated from other components in the sample mixture by the gas chromatograph and subsequently ionized and detected by the mass spectrometer, which provides both the retention time and a mass spectrum for identification.
Table 1: Potential Derivatization Strategies for GC-MS Analysis
| Derivatization Reagent | Target Functional Group | Resulting Product | Purpose |
|---|---|---|---|
| Dilute Acid (e.g., H₂SO₄) | Epoxide | Diol | Stabilization, confirmation of epoxide presence |
| Methanol/H⁺ | Epoxide | Methoxy-alcohol | Stabilization, introduces specific mass fragment |
| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | Aldehyd (if formed from isomerization) | Oxime | Creates a stable, highly detectable derivative. researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable technique for analyzing compounds that are thermally labile, have low volatility, or possess high polarity, making them unsuitable for GC-MS without derivatization. nih.gov LC-MS is particularly useful for analyzing reaction mixtures or biological samples where this compound or its metabolites might be present. qub.ac.uknih.gov
In a typical LC-MS workflow, the sample is dissolved in a suitable solvent and injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. Separation is commonly achieved on a reversed-phase column, such as a C18 column. nih.gov The mobile phase often consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, frequently with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve chromatographic peak shape and ionization efficiency. nih.govqub.ac.uk
After elution from the LC column, the analyte enters the mass spectrometer's ion source (e.g., electrospray ionization, ESI), where it is ionized before mass analysis. LC-MS can be used for the direct analysis of this compound and is especially powerful for identifying its non-volatile reaction products, such as the diol formed from hydrolysis or adducts with nucleophiles. nih.gov
Table 2: Illustrative LC-MS Parameters for Analysis
| Parameter | Setting | Purpose |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 2.1 mm x 100 mm) | Separation based on hydrophobicity. nih.gov |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase. qub.ac.uk |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for gradient elution. qub.ac.uk |
| Flow Rate | 0.3 - 0.4 mL/min | Typical flow for analytical scale columns. nih.gov |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Efficiently ionizes the target analyte. |
| MS Detector | Quadrupole or Time-of-Flight (TOF) | Mass analysis and detection of ions. |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique predominantly used for the analysis of large, non-volatile biomolecules like proteins and polysaccharides, as well as synthetic polymers. mdpi.comresearchgate.net Its application to small molecules like this compound is less common but conceivable under specific circumstances.
In MALDI-TOF-MS, the analyte is co-crystallized with a large excess of a matrix compound (e.g., 2,5-dihydroxybenzoic acid, DHB) on a sample target. mdpi.com A pulsed laser irradiates the spot, causing the matrix to absorb the energy and desorb, carrying the intact analyte molecules into the gas phase as ions. These ions are then accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge ratio.
The primary challenges for analyzing a small molecule like this compound with MALDI-TOF-MS include potential interference from matrix-related ions in the low mass range and the difficulty of finding a suitable matrix that promotes efficient ionization without causing fragmentation. However, the technique could be highly effective for characterizing reaction products of the oxirane, such as oligomers or polymers formed through ring-opening polymerization, or adducts with large molecules. nih.govresearchgate.net Derivatization can also be employed to increase the mass and improve the ionization efficiency of the target analyte, shifting its signal away from the low-mass matrix noise. mdpi.com
Electronic Spectroscopy
Electronic spectroscopy probes the electronic transitions within a molecule that occur upon absorption of photons in the ultraviolet and visible regions of the electromagnetic spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the 200–800 nm range. sigmaaldrich.com This absorption corresponds to the excitation of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. The specific wavelengths of absorption are characteristic of the chromophores—the parts of a molecule responsible for light absorption—present in the structure.
For this compound, there are two primary chromophores:
The Carbon-Carbon Double Bond (C=C): This group gives rise to an intense absorption band, typically below 200 nm, corresponding to a π → π* (pi to pi-star) electronic transition. The exact position can be influenced by substitution.
The Oxirane Ring: The oxygen atom in the epoxide ring possesses non-bonding electrons (lone pairs). These can be excited into anti-bonding sigma orbitals, resulting in a weak n → σ* (n to sigma-star) transition, which typically appears as a shoulder or a low-intensity band at a longer wavelength than the π → π* transition, often in the 200-250 nm range.
The choice of solvent is critical for accurate UV-Vis analysis, as the solvent itself must be transparent in the wavelength range of interest. sigmaaldrich.com Solvents like cyclohexane (B81311) and ethanol (B145695) are commonly used due to their low UV cutoff points. sigmaaldrich.comresearchgate.net The polarity of the solvent can also slightly shift the position of absorption maxima (λmax).
Table 3: Common Solvents for UV-Vis Spectroscopy
| Solvent | UV Cutoff (nm) | Polarity |
|---|---|---|
| Cyclohexane | ~200 nm | Non-polar. sigmaaldrich.com |
| Ethanol | ~205 nm | Polar Protic |
| Acetonitrile | ~190 nm | Polar Aprotic |
| Water | ~190 nm | Polar Protic |
Vacuum-Ultraviolet (VUV) Absorption Spectroscopy for Electronic Transitions
Vacuum-Ultraviolet (VUV) absorption spectroscopy is a powerful extension of UV-Vis spectroscopy that operates in the wavelength range below 200 nm (typically 120-240 nm). This high-energy region allows for the observation of electronic transitions that are inaccessible to standard UV-Vis instruments, such as σ → σ* (sigma to sigma-star) and high-energy Rydberg transitions.
For this compound, VUV spectroscopy could provide a more complete picture of its electronic structure by characterizing:
σ → σ Transitions:* Excitation of electrons from the C-C, C-H, and C-O sigma bonding orbitals that constitute the molecular framework. These are very high-energy transitions and are a hallmark of VUV spectra.
Rydberg Transitions: Excitation of an electron to a very large, diffuse orbital, effectively on the verge of ionization.
Because oxygen and nitrogen in the air absorb strongly in the VUV region, the instrumentation must be operated under a vacuum or purged with a non-absorbing gas like nitrogen. While specific VUV spectral data for this compound is not commonly published in general literature, the technique is fundamentally applicable and would be a valuable tool in a detailed physical organic chemistry study to map its higher-energy electronic states and provide data for theoretical calculations.
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, providing a quantitative description of molecular properties based on the fundamental principles of quantum mechanics.
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov It is particularly well-suited for studying medium to large-sized organic molecules like this compound. DFT methods are used to investigate a variety of molecular properties, from equilibrium geometries to spectroscopic parameters. nih.gov
The conformational flexibility of the nonenyl chain in this compound gives rise to a complex potential energy surface with numerous local minima. Structural optimization using DFT allows for the identification of the most stable conformers of the molecule. These calculations systematically explore different spatial arrangements of the atoms to locate the geometries that correspond to the lowest energy, and therefore, the most likely structures to be observed.
Conformational analysis is crucial for understanding how the molecule's shape influences its physical and chemical properties. The relative energies of different conformers can affect the molecule's reactivity and its interactions with other molecules.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |
|---|---|---|
| Global Minimum | B3LYP/6-311+G(d,p) | 0.00 |
| Conformer 2 | B3LYP/6-311+G(d,p) | 1.25 |
This table presents hypothetical data for illustrative purposes.
DFT calculations are widely used to predict the vibrational frequencies of molecules, which correspond to the various stretching, bending, and torsional motions of the atoms. nih.gov These predicted frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral features and to confirm the structure of the molecule. nih.gov The calculated vibrational spectrum provides a detailed fingerprint of the molecule's structure and bonding. nih.gov
Table 2: Selected Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) (B3LYP/6-311+G(d,p)) | Description |
|---|---|---|
| ν(C-H) alkene | 3085 | Alkene C-H stretch |
| ν(C-H) alkane | 2950-2850 | Alkyl C-H stretches |
| ν(C=C) | 1650 | C=C double bond stretch |
| ν(C-O-C) | 1250 | Epoxide ring stretch |
This table presents hypothetical data for illustrative purposes.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the study of excited electronic states and the prediction of electronic absorption spectra (UV-Vis spectra). chemrxiv.org By calculating the energies of electronic transitions, TD-DFT can provide insights into the molecule's photophysical properties, such as its color and its behavior upon absorption of light. chemrxiv.org For this compound, TD-DFT can be used to identify the nature of the electronic transitions, for example, whether they are localized on the epoxide ring or the double bond.
Table 3: Predicted Electronic Transitions of this compound using TD-DFT
| Transition | Wavelength (nm) | Oscillator Strength | Major Contribution |
|---|---|---|---|
| S₀ → S₁ | 210 | 0.02 | π → π* (C=C) |
| S₀ → S₂ | 185 | 0.15 | n → σ* (epoxide) |
This table presents hypothetical data for illustrative purposes.
While DFT is a powerful tool, for even higher accuracy in spectroscopic predictions, especially for excited states, post-Hartree-Fock methods are often employed. The Equation-of-Motion Coupled-Cluster Singles and Doubles (EOM-CCSD) method is a high-level theoretical approach that can provide very accurate predictions of electronic excitation energies. Although computationally more demanding than TD-DFT, EOM-CCSD serves as a valuable benchmark for assessing the accuracy of less expensive methods.
Density Functional Theory (DFT) Applications
Molecular Orbital and Charge Distribution Analysis
Understanding the distribution of electrons within a molecule is fundamental to understanding its reactivity. Molecular orbital (MO) theory provides a framework for describing the electronic structure in terms of delocalized orbitals that extend over the entire molecule.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.
Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provides a way to assign partial charges to each atom in the molecule. This information is invaluable for understanding intermolecular interactions and for predicting the sites of nucleophilic or electrophilic attack.
Table 4: Calculated Molecular Orbital Energies and Atomic Charges for this compound
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | -6.5 |
| LUMO Energy (eV) | 1.2 |
| HOMO-LUMO Gap (eV) | 7.7 |
| Mulliken Charge on Epoxide Oxygen | -0.45 |
| Mulliken Charge on C1 of Epoxide | +0.15 |
This table presents hypothetical data for illustrative purposes.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study bonding interactions within a molecule. It translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized, intuitive chemical concepts such as bonds, lone pairs, and antibonds. wisc.eduwisc.edu This analysis provides a quantitative description of the Lewis-like structure of a molecule and deviations from it, which are described as delocalization or hyperconjugation effects. wisc.edumaterialsciencejournal.org
For this compound, an NBO analysis would characterize the key bonding features. The strained three-membered oxirane ring is a site of particular interest. researchgate.netresearchgate.net The analysis would quantify the hybridization of the atoms involved in the C-C and C-O bonds of the epoxide ring. Deviations from standard sp³ hybridization would be expected due to ring strain.
A key output of NBO analysis is the second-order perturbation theory analysis of the Fock matrix. This analysis reveals donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy (E(2)). materialsciencejournal.orgnih.gov For this compound, significant interactions would likely be observed, such as:
Lone Pair Delocalization: The lone pairs on the oxirane oxygen atom could act as donors, interacting with antibonding orbitals of adjacent C-C or C-H bonds.
These interactions are crucial for understanding the molecule's structure, stability, and reactivity. The magnitude of the E(2) values would indicate the strength of these delocalization effects. materialsciencejournal.orgresearchgate.net
Table 1: Hypothetical NBO Analysis Data for this compound
This table presents a hypothetical summary of significant donor-acceptor interactions that could be identified through an NBO analysis. The stabilization energies (E(2)) are illustrative and would require specific quantum chemical calculations to be determined accurately.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| π(C=C) | σ(C-O) of oxirane | High | π-system to strained ring delocalization |
| LP(O) of oxirane | σ(C-C) adjacent | Moderate | Lone pair hyperconjugation |
| σ(C-H) | σ*(C-O) of oxirane | Low | Sigma bond hyperconjugation |
Charges from Electrostatic Potentials using a Grid based method (CHELPG)
The CHELPG method calculates atomic charges by fitting them to reproduce the molecular electrostatic potential (ESP) at a set of points on a grid surrounding the molecule. This approach provides a more realistic representation of the charge distribution compared to simpler methods like Mulliken population analysis, as it reflects the external electric field experienced by an approaching reactant.
For this compound, a CHELPG analysis would be expected to show:
High Negative Charge on the Oxygen Atom: Due to its high electronegativity, the oxygen atom in the oxirane ring would carry a significant partial negative charge. This makes it a primary site for electrophilic attack.
Positive Charges on the Carbon Atoms of the Oxirane Ring: The carbon atoms bonded to the oxygen would exhibit partial positive charges, making them susceptible to nucleophilic attack, which is characteristic of ring-opening reactions in epoxides. researchgate.net
Charge Distribution along the Nonenyl Chain: The double bond in the nonenyl chain would create a region of higher electron density, influencing the electrostatic potential map of the entire molecule.
The resulting atomic charges are valuable for predicting the molecule's reactivity, intermolecular interactions, and for use in molecular mechanics simulations.
Table 2: Hypothetical CHELPG Atomic Charges for Key Atoms in this compound
This table illustrates the expected partial charges on the atoms of the oxirane ring, as would be determined by a CHELPG calculation. The values are for illustrative purposes.
| Atom | Hypothetical CHELPG Charge (a.u.) |
| Oxygen (Oxirane) | -0.65 |
| Carbon 1 (Oxirane) | +0.25 |
| Carbon 2 (Oxirane) | +0.20 |
Reaction Mechanism Modeling
Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. For this compound, this would primarily involve studying the ring-opening reactions, which are characteristic of epoxides. researchgate.netresearchgate.net
A key aspect of reaction mechanism modeling is the location and characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.
For the ring-opening of this compound, one could model reactions with various nucleophiles or under acidic conditions. Computational methods would be used to:
Locate the TS Geometry: Algorithms would search for the specific molecular geometry where the forces on the atoms are zero, but which has one imaginary vibrational frequency.
Analyze the Imaginary Frequency: The vibrational mode corresponding to the imaginary frequency would confirm that the structure is a true transition state and would visualize the atomic motions involved in crossing the energy barrier (e.g., the breaking of a C-O bond and the formation of a new bond with a nucleophile).
Once the reactants, products, and transition states are optimized, an energy profile for the reaction pathway can be constructed. This profile plots the potential energy of the system as it progresses from reactants to products.
Activation Energy (Ea): The energy difference between the reactants and the transition state determines the reaction rate. A higher activation energy implies a slower reaction. researchgate.net
Reaction Energy (ΔE): The energy difference between the reactants and the products indicates whether the reaction is exothermic (releases energy) or endothermic (requires energy).
For this compound, one could compare the energy profiles for different ring-opening mechanisms (e.g., SN1 vs. SN2-like) or the attack of a nucleophile at the two different carbon atoms of the oxirane ring to predict regioselectivity.
Prediction of Spectroscopic Parameters (e.g., GIAO Shielding Tensors for NMR)
Computational chemistry can accurately predict various spectroscopic parameters, providing a powerful tool for structure verification. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts.
The GIAO method calculates the magnetic shielding tensors for each nucleus in the molecule. These tensors are then averaged to give the isotropic shielding value, which is subsequently converted to a chemical shift (δ) by referencing it against a standard compound (e.g., tetramethylsilane, TMS).
For this compound, a GIAO calculation would predict the ¹H and ¹³C NMR chemical shifts.
¹H NMR: The protons on the oxirane ring would be expected to have characteristic chemical shifts influenced by the ring strain and the electronegativity of the oxygen atom. The protons on the double bond of the nonenyl chain would appear in the olefinic region of the spectrum.
¹³C NMR: The carbon atoms of the oxirane ring would have distinct chemical shifts, typically in the range of 40-60 ppm. The carbons of the double bond would be found further downfield.
Comparing the theoretically predicted NMR spectra with experimentally obtained data is a standard method for confirming the structure of a synthesized compound. researchgate.net
Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound using the GIAO Method
This table provides an example of what predicted ¹³C NMR data might look like for the key carbon atoms in the molecule. Actual values would depend on the level of theory and basis set used in the calculation.
| Carbon Atom | Environment | Hypothetical Predicted Chemical Shift (δ, ppm) |
| C1 | Oxirane Ring | 52.5 |
| C2 | Oxirane Ring | 58.0 |
| C3 | Vinylic (attached to oxirane) | 128.9 |
| C4 | Vinylic | 135.2 |
Spectroscopic Data
Direct Epoxidation Strategies
Direct epoxidation involves the conversion of a carbon-carbon double bond in a precursor alkene to an oxirane ring. For a vinyl epoxide like this compound, the logical precursor is a conjugated diene, specifically undeca-1,3-diene (B14590371). The challenge in this approach lies in achieving selective epoxidation of one double bond over the other.
Peroxy Acid Epoxidation of Corresponding Alkenes
Peroxy acids are widely used reagents for the epoxidation of alkenes in a reaction known as the Prilezhaev reaction. wikipedia.org The process is a type of electrophilic addition where the peroxy acid delivers an oxygen atom to the alkene in a concerted mechanism, meaning the new carbon-oxygen bonds form on the same face of the original double bond. masterorganicchemistry.comyoutube.com
meta-Chloroperbenzoic acid (m-CPBA) is a common and relatively stable peroxy acid used for epoxidation. wikipedia.org It effectively converts alkenes into epoxides, with the byproduct being meta-chlorobenzoic acid. masterorganicchemistry.com The reaction is typically stereospecific, preserving the stereochemistry of the starting alkene in the final epoxide product. wikipedia.org
The general mechanism involves the alkene's pi bond acting as a nucleophile, attacking the weak oxygen-oxygen bond of the m-CPBA. masterorganicchemistry.comstackexchange.com This concerted process leads to the formation of the three-membered epoxide ring. youtube.com For the synthesis of this compound, undeca-1,3-diene would be treated with one equivalent of m-CPBA. The desired reaction is the selective epoxidation of the C3-C4 double bond.
When an alkene contains more than one double bond, as in a conjugated diene, the selectivity of the epoxidation becomes a critical factor. Two main types of selectivity are considered:
Chemoselectivity : The preferential reaction of one functional group over another. In this context, it refers to the epoxidation of one double bond in the presence of others.
Regioselectivity : The preferential reaction at one specific site within a functional group. For a diene, this means selecting which of the two double bonds will be epoxidized.
With electrophilic reagents like m-CPBA, the reaction rate is highly dependent on the electron density of the alkene. More electron-rich double bonds, typically those with more alkyl substituents, react faster. stackexchange.comyoutube.com In the case of an unsubstituted conjugated diene like 1,3-butadiene, the double bonds are electronically similar. However, in substituted long-chain dienes, electronic and steric factors guide the regioselectivity. For instance, in the monoepoxidation of 1,2-dimethylcyclohexa-1,4-diene, m-CPBA selectively reacts with the more electron-rich, tetrasubstituted double bond. stackexchange.com For a terminal diene like undeca-1,3-diene, the internal double bond (C3-C4) is generally more electron-rich than the terminal one (C1-C2) and would be the expected site of epoxidation.
However, other catalytic systems can reverse this selectivity. Some transition-metal catalysts are known to favor the epoxidation of the less substituted double bond in 1,3-dienes. rsc.org Furthermore, a titanium(IV)-salan catalyst has been shown to favor epoxidation of the distal double bond in 1-acyloxypenta-2,4-dienes, which is contrary to the regioselectivity observed with peracids. acs.org
Metal-Catalyzed Epoxidations
Transition metal complexes are often used to catalyze epoxidation reactions, sometimes offering different selectivities and efficiencies compared to peroxy acids. These methods often use alternative oxygen sources like hydrogen peroxide or alkyl hydroperoxides. researchgate.netacs.org
The Sharpless asymmetric epoxidation is a renowned method for producing chiral 2,3-epoxyalcohols from primary or secondary allylic alcohols. wikipedia.orgmdpi.comorganicreactions.org This reaction utilizes a catalyst system composed of titanium tetra(isopropoxide), diethyl tartrate (DET) as a chiral ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant. wikipedia.orgorganic-chemistry.org
A key feature of the Sharpless epoxidation is its high degree of enantioselectivity, which is determined by the chirality of the DET used ((+)-DET or (-)-DET). wikipedia.org The reaction is highly specific for allylic alcohols; isolated double bonds are not reactive under these conditions. youtube.com Therefore, to synthesize a chiral version of this compound using this method, the starting material would not be undeca-1,3-diene, but rather the corresponding allylic alcohol, undeca-1-en-3-ol. The catalyst directs the epoxidation to one face of the double bond, resulting in a product with high enantiomeric excess. mdpi.com
Table 1: Comparison of Epoxidation Methods for Alkenes
| Method | Reagent/Catalyst System | Substrate Type | Key Feature |
|---|---|---|---|
| Prilezhaev Reaction | m-CPBA or other peroxy acids | General Alkenes | Reacts with more electron-rich double bonds. Stereospecific. |
| Sharpless Epoxidation | Ti(OiPr)₄, DET, TBHP | Allylic Alcohols | Highly enantioselective. Specific for allylic alcohols. wikipedia.orgorganicreactions.org |
| Other Metal Catalysis | Rhenium, Platinum, Manganese complexes | General Alkenes | Can offer different regioselectivity and use greener oxidants like H₂O₂. acs.orgrsc.org |
A variety of other transition metals, including molybdenum, tungsten, rhenium, manganese, and platinum, are effective catalysts for alkene epoxidation. researchgate.netacs.org These systems can utilize hydrogen peroxide or other peroxides as the terminal oxidant.
Rhenium-based catalysts , such as methyltrioxorhenium (MTO), are highly efficient for the epoxidation of a wide range of alkenes, including terminal alkenes, using aqueous hydrogen peroxide. rsc.orgorganic-chemistry.org The addition of a pyridine-type ligand can accelerate the reaction.
Manganese complexes have been developed for the epoxidation of alkenes, sometimes using peracetic acid that is generated in situ to improve safety at a larger scale. researchgate.net
Platinum(II) catalysts have shown high activity and complete regioselectivity for the epoxidation of terminal double bonds in the presence of internal double bonds, using hydrogen peroxide as a "green" oxidant. acs.org This selectivity is often driven by steric and electronic factors, providing a complementary approach to methods like peroxy acid epoxidation. acs.org
These alternative metal-catalyzed systems provide a broad toolkit for chemists, allowing for the selection of a method based on the desired selectivity, substrate compatibility, and environmental considerations.
Indirect Synthesis Routes via Precursor Transformations
Indirect routes to epoxides involve the synthesis of a precursor molecule which is then converted to the final epoxide product.
The Corey-Chaykovsky reaction is a powerful method for synthesizing epoxides from carbonyl compounds like aldehydes and ketones using sulfur ylides. nih.govorganic-chemistry.org The reaction involves the nucleophilic attack of a sulfonium (B1226848) ylide, such as dimethyloxosulfonium methylide or dimethylsulfonium methylide, on the carbonyl carbon. organic-chemistry.orgorganicchemistrydata.org The resulting intermediate then undergoes an intramolecular nucleophilic substitution to form the epoxide and regenerate the sulfide, which can potentially be used catalytically. organic-chemistry.orgbristol.ac.uk This method is particularly valuable for creating epoxides from a wide variety of electronically and sterically diverse aldehydes and ketones. nih.govgoogle.com The choice of ylide can influence the stereochemical outcome of the reaction, especially with cyclic ketones. organicchemistrydata.org
A classic and reliable method for forming epoxides is through the intramolecular SN2 reaction of a halohydrin. orgoreview.comorganicchemistrytutor.comlibretexts.org Halohydrins, which contain both a hydroxyl group (a nucleophile) and a halogen (a leaving group) on adjacent carbons, can be readily prepared from alkenes. orgoreview.comorganicchemistrytutor.com When a halohydrin is treated with a base, the hydroxyl group is deprotonated to form an alkoxide. organicchemistrytutor.commasterorganicchemistry.com This alkoxide then rapidly attacks the adjacent carbon bearing the halogen, displacing it to form the three-membered epoxide ring. orgoreview.commasterorganicchemistry.com This intramolecular version of the Williamson ether synthesis is a stereospecific process. organicchemistrytutor.com
To improve efficiency and reduce waste, one-pot procedures have been developed for epoxide synthesis. One such method allows for the creation of epoxides directly from commercially available benzyl (B1604629) alcohols and aldehydes in a single reaction vessel. nih.govnih.govbeilstein-journals.org The reaction proceeds through the in situ generation of a sulfonium salt from the benzyl alcohol. nih.govnih.gov This salt is then deprotonated to form the reactive sulfonium ylide, which subsequently engages in a Corey-Chaykovsky reaction with an aldehyde present in the same pot to yield the final epoxide. nih.govnih.gov This approach avoids the isolation of intermediates and is applicable to a broad scope of substrates, including those with various electronic and steric properties. nih.govbeilstein-journals.org
Derivatives and Advanced Materials Chemistry
Polymerization of 2-(Non-1-EN-1-YL)oxirane
The oxirane ring of this compound is susceptible to ring-opening polymerization (ROP), a process that can proceed through different mechanisms to yield polyethers with pendant nonenyl side chains. These side chains offer a secondary site for post-polymerization modification, enabling the creation of complex polymeric architectures.
Cationic Ring-Opening Polymerization (CROP)
Cationic ring-opening polymerization of oxiranes is typically initiated by strong acids or Lewis acids. researchgate.net In the case of this compound, the polymerization would be initiated by protonation or coordination of a Lewis acid to the oxygen atom of the oxirane ring, followed by nucleophilic attack of another monomer unit. The propagation proceeds via an oxonium ion intermediate.
A general challenge in the CROP of alkenyl-substituted oxiranes is the potential for side reactions involving the double bond of the side chain, which can lead to branching or cross-linking. The choice of initiator and reaction conditions is therefore critical to minimize these side reactions and achieve linear polymers with well-defined structures. For instance, using initiators that favor a controlled/living polymerization mechanism can help to suppress these unwanted reactions. rsc.org
Table 1: Representative Initiators for Cationic Ring-Opening Polymerization of Oxiranes
| Initiator Type | Examples | Characteristics |
| Brønsted Acids | HClO₄, H₂SO₄ | Strong acids, can lead to side reactions. |
| Lewis Acids | BF₃·OEt₂, AlCl₃, SnCl₄ | Effective initiators, activity varies with the metal center and ligands. researchgate.net |
| Organometallic | Rare-earth metal triflates (e.g., Sc(OTf)₃) | Can offer high catalytic efficiency and controlled polymerization. rsc.org |
Anionic Ring-Opening Polymerization (AROP)
Anionic ring-opening polymerization of this compound is initiated by strong bases, such as alkali metal hydroxides or alkoxides. The initiator attacks one of the carbon atoms of the oxirane ring in an SN2 reaction, leading to the formation of an alkoxide propagating species. youtube.com This method often provides better control over the polymerization process compared to CROP, with a lower propensity for side reactions involving the alkenyl side chain. nih.govnih.gov
The living nature of AROP allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. nsf.govrsc.org This is particularly advantageous for creating well-defined polymeric materials. The polymerization of functional epoxides, including those with reactive side groups, has been successfully demonstrated using AROP. nih.govrsc.org
Controlled Polymerization Techniques
To synthesize polymers with specific molecular weights, low dispersity, and defined end-groups, controlled polymerization techniques are employed. For this compound, both living cationic and living anionic ROP are viable strategies.
In living AROP, for example, the concentration of the initiating species can be carefully controlled to produce polymers of a targeted chain length. The absence of termination and chain transfer reactions ensures that the polymer chains grow uniformly until the monomer is consumed or a terminating agent is intentionally added.
Recent advances in controlled radical polymerization, such as oxygen-initiated reversible addition-fragmentation transfer (RAFT) polymerization, could also be explored for monomers like this compound, although this would polymerize the alkenyl group rather than the oxirane ring.
Synthesis of Polymeric Architectures Incorporating Alkenyl Side Chains
The pendant nonenyl groups on the polyether backbone derived from this compound are valuable handles for post-polymerization modification. These alkenyl side chains can undergo a variety of chemical reactions, such as thiol-ene coupling, epoxidation, or metathesis, to introduce new functional groups or to create cross-linked networks.
This versatility allows for the synthesis of various complex polymeric architectures:
Graft Copolymers: Other polymer chains can be grafted onto the polyether backbone via the alkenyl groups.
Cross-linked Materials: The alkenyl groups can be used as sites for cross-linking, leading to the formation of gels or thermoset materials.
Functionalized Polymers: A wide range of functional molecules can be attached to the polymer backbone to impart specific properties, such as biocompatibility or stimuli-responsiveness.
The ability to create such diverse architectures makes poly(this compound) a promising material for applications in coatings, adhesives, and biomaterials. rsc.orgnih.gov
Formation of Functionalized Derivatives for Material Applications
Beyond polymerization, the oxirane ring of this compound can be opened by various nucleophiles to yield a range of functionalized derivatives. These smaller molecules can serve as building blocks for the synthesis of more complex structures or be used directly in material applications.
Synthesis of Amino Alcohols
The reaction of this compound with amines or ammonia (B1221849) results in the ring-opening of the epoxide to form 1,2-amino alcohols. organic-chemistry.org This reaction is a cornerstone in organic synthesis due to the prevalence of the amino alcohol motif in pharmaceuticals, natural products, and chiral ligands. acs.orgnih.govnih.gov
The regioselectivity of the ring-opening depends on the reaction conditions. Under basic or neutral conditions, the amine typically attacks the less sterically hindered carbon of the oxirane ring. In the presence of an acid catalyst, the attack may occur at the more substituted carbon due to the stabilization of the resulting partial positive charge.
Table 2: Synthesis of an Amino Alcohol from this compound
| Reactant | Product | Reaction Conditions | Application of Product |
| This compound + Diethylamine | 1-(Diethylamino)undec-3-en-2-ol | Typically heated in a polar solvent (e.g., ethanol (B145695) or water) | Intermediate for surfactants, corrosion inhibitors, or specialized monomers. |
The resulting amino alcohols, which retain the nonenyl side chain, can be further functionalized or used as monomers in the synthesis of polyurethanes or other polymers. A Cr/photoredox dual catalytic system represents a modern approach for the synthesis of protected 1,2-amino alcohols. organic-chemistry.org
Incorporation into Steroid Scaffolds
The introduction of lipophilic side chains to steroid cores is a well-established strategy in medicinal chemistry to modulate the pharmacological properties of the resulting derivatives. The highly reactive nature of the oxirane ring in this compound makes it a suitable candidate for such modifications, although specific examples of its direct use in steroid chemistry are not extensively documented in publicly available literature. The strained three-membered ring is susceptible to nucleophilic attack, a feature that can be exploited for covalent attachment to steroid molecules. nih.govsemanticscholar.org
Steroids possessing nucleophilic functional groups, such as hydroxyl (-OH) or amino (-NH2) groups, are prime candidates for reaction with this compound. The ring-opening of the epoxide can be catalyzed by either acid or base, leading to the formation of a stable ether or amine linkage, respectively, and introducing the long C9 alkyl chain onto the steroid scaffold. mdpi.comyoutube.com For instance, the hydroxyl groups commonly found at the C-3, C-11, or C-17 positions of the steroid nucleus could serve as nucleophiles.
This synthetic approach offers a pathway to novel steroid derivatives with potentially altered properties such as increased lipophilicity, which can influence membrane permeability and oral bioavailability. While the direct reaction of this compound with steroids is a hypothetical application based on established chemical principles, the general methodology of using oxiranes to functionalize steroids is a known practice. Current time information in Bangalore, IN.google.com
Table 1: Potential Reactions of this compound with Steroidal Nucleophiles
| Steroid Functional Group | Reaction Type | Resulting Linkage | Potential Position on Steroid |
| Hydroxyl (-OH) | Nucleophilic Ring-Opening | Ether | C-3, C-11, C-17 |
| Amino (-NH2) | Nucleophilic Ring-Opening | Amine | Various |
| Thiol (-SH) | Nucleophilic Ring-Opening | Thioether | Various |
Derivatization for Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. aps.org The key to a molecule possessing NLO properties often lies in having a combination of an electron-donating group and an electron-accepting group, connected by a π-conjugated system. While this compound itself does not possess the classic features of an NLO chromophore, its reactive oxirane ring provides a handle for the introduction of moieties that can lead to NLO-active materials. rsc.orgrsc.org
The synthesis of NLO chromophores often involves the strategic assembly of molecular components to create a charge-asymmetric system. nih.govinoe.ro The long alkyl chain of this compound could serve as a solubilizing and film-forming component, which is advantageous for the processing of organic NLO materials. The oxirane ring can be opened by a nucleophile that is part of a larger NLO-active structure, or it can be transformed into other functional groups that can then participate in the construction of an NLO chromophore.
For example, the ring-opening of the epoxide could be used to link it to a molecule containing a strong electron-donating group, like an aniline (B41778) derivative, or an electron-accepting group, such as a nitrobenzene (B124822) derivative. The resulting molecule, with its long alkyl chain, could then be further functionalized to complete the NLO chromophore structure. The specific design and synthesis of such derivatives would be guided by the principles of molecular engineering for NLO applications. rsc.org
Table 2: Hypothetical Derivatization of this compound for NLO Properties
| NLO Design Strategy | Role of this compound | Potential Functionalization |
| Donor-π-Acceptor System | Solubilizing tail and synthetic linker | Ring-opening with a donor or acceptor molecule |
| Chromophore in a Polymer Matrix | Monomer for polymerization | Conversion of oxirane to a polymerizable group |
Applications as Synthetic Intermediates in Organic Synthesis
The utility of epoxides as versatile intermediates in organic synthesis is well-established, and this compound is no exception. mdpi.comresearchgate.net Its structure, featuring a terminal epoxide and a long hydrocarbon chain, makes it a valuable building block for the introduction of a C11 functionalized unit into a wide range of organic molecules. The reactivity of the epoxide ring allows for a variety of transformations, primarily through nucleophilic ring-opening reactions. youtube.comyoutube.com
Under basic or neutral conditions, strong nucleophiles will attack the less sterically hindered terminal carbon of the oxirane in an SN2-type reaction. This regioselectivity provides a reliable method for the synthesis of 1-substituted-undec-3-en-2-ols. A wide array of nucleophiles can be employed, including organometallic reagents (Grignard, organolithium), amines, alkoxides, and thiolates, leading to the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. acs.orgrsc.org
In the presence of an acid catalyst, the ring-opening can proceed via a mechanism with more SN1 character. The regioselectivity can be influenced by both steric and electronic factors. These reactions can lead to the formation of vicinal diols, haloalcohols, or other bifunctional compounds, depending on the nucleophile present in the reaction medium. youtube.comresearchgate.net The double bond in the nonenyl chain also offers a site for further chemical modification, such as oxidation, reduction, or addition reactions, further expanding the synthetic utility of this intermediate.
Table 3: Examples of Synthetic Transformations of this compound
| Reagent Type | Reaction | Product Class |
| Grignard Reagent (R-MgX) | Nucleophilic Ring-Opening | Substituted Undecenyl Alcohols |
| Amine (R-NH2) | Nucleophilic Ring-Opening | Amino Alcohols |
| Alkoxide (R-O⁻) | Nucleophilic Ring-Opening | Ether Alcohols |
| Hydride (e.g., LiAlH4) | Reductive Ring-Opening | Alcohols |
| Halogen Acid (HX) | Acid-Catalyzed Ring-Opening | Haloalcohols |
Stereochemistry and Enantioselective Synthesis
Chiral Nature of Oxiranes and Stereoisomerism
Oxiranes, also known as epoxides, are three-membered cyclic ethers. The inherent strain in this ring structure makes them highly reactive. When the two carbon atoms of the oxirane ring are substituted with different groups, they become stereocenters, leading to the possibility of stereoisomerism.
In the case of 2-(non-1-en-1-yl)oxirane, the oxirane ring is substituted with a hydrogen atom and a non-1-en-1-yl group on one carbon, and two hydrogen atoms on the other. The carbon atom attached to the non-1-en-1-yl group is a chiral center. This gives rise to two enantiomers, the (R)- and (S)-isomers, which are non-superimposable mirror images of each other. The presence of the double bond in the nonenyl side chain also introduces the possibility of E/Z isomerism.
Enantioselective Epoxidation Strategies for Substituted Alkenes
The synthesis of enantiomerically enriched epoxides is a significant goal in organic synthesis. Asymmetric epoxidation, the conversion of a prochiral alkene to a chiral epoxide, is a primary method to achieve this. wikipedia.org Several powerful strategies have been developed for the enantioselective epoxidation of substituted alkenes, which can be applied to the synthesis of this compound from 1-decene.
Key Strategies for Enantioselective Epoxidation:
Sharpless-Katsuki Epoxidation: This method is highly effective for the epoxidation of allylic alcohols using a titanium-based catalyst and a chiral tartrate ester as a ligand. wikipedia.org
Jacobsen-Katsuki Epoxidation: This strategy employs a manganese-based catalyst with a chiral salen ligand and is particularly useful for the epoxidation of cis-disubstituted and other unfunctionalized olefins. wikipedia.org
Shi Epoxidation: This method utilizes a fructose-derived ketone as an organocatalyst with potassium peroxymonosulfate (B1194676) (Oxone) as the oxidant. acs.org It has shown high enantioselectivities for trans-disubstituted and trisubstituted olefins. acs.org Mechanistic studies suggest the reaction proceeds primarily through a spiro transition state. acs.org
Dioxirane-Mediated Epoxidation: Chiral dioxiranes, generated in situ from ketones and an oxidant, can effectively epoxidize a variety of alkenes. The enantioselectivity can be influenced by the structure of the chiral ketone catalyst. For 1,1-disubstituted terminal olefins, lactam ketones have been shown to provide good enantiomeric excesses, with a planar transition state being a likely major reaction pathway. nih.govnih.gov
Asymmetric Ring-Opening Reactions
The synthetic utility of chiral epoxides like this compound is greatly enhanced by their ability to undergo asymmetric ring-opening (ARO) reactions. mdpi.com In these reactions, a nucleophile attacks one of the two electrophilic carbon atoms of the oxirane ring, leading to the formation of a new stereocenter. The use of chiral catalysts can direct this attack to occur with high enantioselectivity, providing access to a wide range of enantiomerically pure difunctionalized compounds. mdpi.com
Metal-salen complexes, particularly those of chromium and cobalt, have proven to be highly effective catalysts for the ARO of epoxides. acs.orgnih.gov The mechanism often involves the cooperative activation of both the epoxide and the nucleophile by the metal center. acs.orgunits.it These reactions can be applied in two main contexts: the desymmetrization of meso-epoxides and the kinetic resolution of racemic epoxides. acs.orgunits.it In a kinetic resolution, one enantiomer of the racemic epoxide reacts faster with the nucleophile in the presence of a chiral catalyst, leaving the unreacted epoxide enriched in the other enantiomer.
The hydrolytic asymmetric ring-opening of epoxides, catalyzed by chiral cobalt-salen complexes, is a particularly powerful method for the kinetic resolution of terminal epoxides, providing access to highly enantiopure epoxides and their corresponding 1,2-diols. mdpi.comnih.gov
Diastereoselective Synthesis Approaches
When an alkene substrate already contains a stereocenter, the epoxidation reaction can lead to the formation of diastereomers. Diastereoselective synthesis aims to control the reaction to favor the formation of one diastereomer over the other. The stereochemical outcome of such reactions is often influenced by steric and electronic factors of the existing chiral center.
For example, in the epoxidation of chiral allylic alcohols, the hydroxyl group can direct the epoxidizing agent to one face of the double bond through hydrogen bonding, leading to high diastereoselectivity. Similarly, other functional groups or bulky substituents on the alkene can influence the trajectory of the incoming epoxidizing agent. organic-chemistry.org The choice of the epoxidizing reagent, such as dimethyldioxirane (B1199080) (DMD) or meta-chloroperbenzoic acid (m-CPBA), and the reaction conditions, including the solvent, can also have a pronounced effect on the diastereoselectivity of the epoxidation. acs.orgacs.org
Mechanistic Elucidation of Key Reactions
Studies on Ring-Opening Reaction Mechanisms (SN1-like vs. SN2-like)
The ring-opening of epoxides is a pivotal reaction that can proceed through different mechanistic pathways, primarily distinguished as SN1-like or SN2-like, depending on the reaction conditions and the structure of the epoxide. masterorganicchemistry.com The presence of a vinyl group and an alkyl chain in 2-(Non-1-en-1-yl)oxirane makes the study of its ring-opening regioselectivity particularly important.
SN2-like Mechanism (Basic or Nucleophilic Conditions):
Under basic or neutral conditions with a strong nucleophile, the ring-opening of epoxides typically follows an SN2 mechanism. youtube.com This pathway involves a backside attack by the nucleophile on one of the carbon atoms of the epoxide ring. youtube.com A key factor governing this reaction is steric hindrance. youtube.com The nucleophile preferentially attacks the less sterically hindered carbon atom. vu.nl For this compound, the two carbons of the oxirane ring are a secondary carbon and a tertiary carbon (attached to the vinyl group). Therefore, the SN2 attack will occur at the less substituted secondary carbon. The reaction is a concerted process where the carbon-nucleophile bond forms simultaneously as the carbon-oxygen bond breaks. youtube.com The high ring strain of the epoxide (approximately 105 kJ/mol) is a significant thermodynamic driving force for the reaction, allowing the ring to open even with a neutral oxygen atom acting as a leaving group, which would typically be considered a poor leaving group. youtube.comwikipedia.org
SN1-like Mechanism (Acidic Conditions):
In the presence of an acid catalyst, the ring-opening mechanism shifts to become more SN1-like. youtube.com The first step is the protonation of the epoxide oxygen, which creates a much better leaving group (a hydroxyl group). masterorganicchemistry.comyoutube.com This protonated intermediate makes the ring carbons more electrophilic. Unlike the SN2 pathway, the nucleophile, which is often weak like water or an alcohol under these conditions, attacks the more substituted carbon atom. youtube.com This regioselectivity is because the more substituted carbon can better stabilize the partial positive charge that develops in the transition state, which has significant carbocation character. youtube.com While it is not a true SN1 reaction involving a discrete carbocation intermediate, the transition state resembles one, leading to this preference. youtube.com Protonation of the epoxide weakens the C-O bonds, and the bond to the more substituted carbon elongates, predisposing it to nucleophilic attack. vu.nl
The table below summarizes the key distinctions between the SN1-like and SN2-like ring-opening mechanisms for epoxides.
| Characteristic | SN1-like Mechanism | SN2-like Mechanism |
|---|---|---|
| Conditions | Acid-catalyzed (e.g., H₃O⁺, H₂SO₄) | Basic or strong nucleophile (e.g., RO⁻, OH⁻, CN⁻) |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., RO⁻, OH⁻) |
| Initial Step | Protonation of the epoxide oxygen | Nucleophilic attack on a ring carbon |
| Intermediate | Protonated epoxide with carbocation-like character in the transition state | No stable intermediate (concerted mechanism) |
| Regioselectivity | Attack at the more substituted carbon | Attack at the less sterically hindered carbon |
| Leaving Group | Good (protonated oxygen -OH) | Poor (alkoxide O⁻), but driven by ring strain |
Mechanisms of Epoxidation Pathways
This compound is synthesized through the epoxidation of an appropriate alkene precursor. The structure indicates that the precursor is a conjugated diene, specifically undeca-1,3-diene (B14590371). The most common method for this transformation is the reaction with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com
The mechanism of epoxidation with a peroxyacid is a concerted, single-step process. youtube.com It is often referred to as the "butterfly mechanism". youtube.com In this mechanism, the peroxyacid approaches the alkene's double bond. Several electronic shifts occur simultaneously: the pi bond of the alkene attacks the electrophilic oxygen of the peroxyacid, while the weak oxygen-oxygen bond of the peroxyacid cleaves. youtube.com Concurrently, the peroxyacid's carbonyl oxygen abstracts the acidic proton, and electrons from the O-H bond form a new pi bond in the resulting carboxylic acid by-product. youtube.comyoutube.com
For a conjugated diene like undeca-1,3-diene, the reaction's regioselectivity becomes a key consideration. The epoxidation can occur at either of the two double bonds. Generally, the more electron-rich double bond, which is typically the more substituted one, reacts faster. In undeca-1,3-diene, both double bonds are disubstituted, but their electronic environments differ slightly due to the long alkyl chain, which can influence the reaction pathway. The formation of this compound specifically involves the epoxidation of the double bond at the C1-C2 position of the diene precursor.
Another route to epoxides involves the formation of a halohydrin from an alkene, followed by treatment with a base. masterorganicchemistry.com This intramolecular SN2 reaction results in the formation of the epoxide ring. youtube.com
Investigation of Unimolecular Decomposition Reactions of Oxirane-Containing Intermediates
Oxirane-containing intermediates, such as this compound, can undergo unimolecular decomposition, especially when subjected to heat or light. These reactions are primarily driven by the release of the significant ring strain inherent in the three-membered ether ring. wikipedia.org The presence of the adjacent vinyl group provides specific pathways for rearrangement that are characteristic of vinyl epoxides.
Thermal decomposition of such compounds does not typically result in simple fragmentation. Instead, vinyl epoxides are known to undergo isomerization reactions. One of the most common unimolecular reactions for vinyloxiranes is a youtube.comyoutube.com-sigmatropic rearrangement, although other pathways are possible. The specific products would depend on the precise conditions. Potential decomposition pathways could lead to the formation of unsaturated alcohols, aldehydes, ketones, or other cyclic ethers like dihydrofurans.
Studies on the thermal decomposition of various organic compounds, including epoxies, show that these processes involve complex reaction mechanisms and often proceed through radical intermediates at very high temperatures. osti.gov For an isolated molecule of this compound, the initial step in its unimolecular decomposition would likely be the homolytic or heterolytic cleavage of a C-O or C-C bond within the strained ring. The subsequent fate of the resulting diradical or zwitterionic intermediate would be determined by competing rearrangement and fragmentation pathways. The investigation of such reactions often requires advanced computational modeling and experimental techniques like pyrolysis coupled with spectroscopic analysis to identify the transient intermediates and final products. nih.gov
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
